molecular formula C15H11N3O B2617373 N-phenyl-2-quinoxalinecarboxamide CAS No. 37648-63-8; 85-85-8

N-phenyl-2-quinoxalinecarboxamide

Cat. No.: B2617373
CAS No.: 37648-63-8; 85-85-8
M. Wt: 249.273
InChI Key: FJPRNHHLSWRUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-2-quinoxalinecarboxamide is a synthetic quinoxaline-based compound provided for research use only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Quinoxaline derivatives are a significant focus in medicinal chemistry due to their diverse biological activities. This compound belongs to a class of N-phenylquinoxaline-2-carboxamides that have been synthesized and evaluated for in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Ra . The structural motif of quinoxaline carboxamide is present in compounds investigated for various biological targets, including fatty acid synthase (FASN) for anticancer research and Apoptosis signal-regulating kinase 1 (ASK1) for conditions like non-alcoholic steatohepatitis (NASH) . Researchers can utilize this compound as a building block or reference standard in developing novel therapeutic agents, particularly within infectious disease and oncology research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylquinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-15(17-11-6-2-1-3-7-11)14-10-16-12-8-4-5-9-13(12)18-14/h1-10H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPRNHHLSWRUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical profiles of quinoxaline carboxamides are heavily influenced by substituents on the amide nitrogen or quinoxaline ring. Below is a comparative analysis of N-phenyl-2-quinoxalinecarboxamide and key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Highlights References
This compound C₁₅H₁₁N₃O 249.27 Phenyl (amide N) Moderate enzyme inhibition
5-nitrofuran-2-carboxylic acid (quinoxaline-2-yl)amide C₁₄H₇N₅O₅ 349.24 Nitrofuran (amide) Enhanced nitro group-mediated redox activity
N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-quinoxalinecarboxamide C₁₅H₁₂F₃N₅O 359.29 Trifluoromethyl pyrazole (ethyl linker) Improved target selectivity
N-(2,6-difluorophenyl)quinoxaline-2-carboxamide C₁₅H₁₀F₂N₃O 285.26 Difluorophenyl (amide N) Increased metabolic stability
N-[(thiophen-2-yl)methyl]quinoxaline-6-carboxamide C₁₄H₁₁N₃OS 269.32 Thiophene methyl (amide N) Solubility modulation via sulfur

Key Observations :

  • Electron-Withdrawing Groups : Nitrofuran and trifluoromethyl substituents (e.g., compounds in ) introduce redox-active or electron-deficient regions, enhancing interactions with enzyme active sites.
  • Halogenation : The difluorophenyl analog () shows increased metabolic stability due to fluorine’s resistance to oxidative degradation.

Q & A

Q. How can analytical methods (e.g., HPLC) be validated for this compound?

  • Methodology :
  • ICH compliance : Validate linearity (1–100 µg/mL), precision (RSD <2%), and LOD/LOQ using spiked samples.
  • Forced degradation : Test under acidic/alkaline/oxidative stress to ensure method robustness .

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